Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-
Overview
Description
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- is a chemical compound with the molecular formula C24H27NO and a molar mass of 345.48 g/mol . This compound is known for its unique structure, which includes a phenol group attached to a propyl chain that is further linked to a diphenylpropylamine moiety .
Preparation Methods
The synthesis of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- typically involves the reaction of 4-bromophenol with 3,3-diphenylpropylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamine moiety can interact with receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:
- **Phenol, 4-[2-(diphenylmethyl)amino]propyl]-: This compound has a similar structure but with a diphenylmethyl group instead of a diphenylpropyl group .
- **Phenol, 4-[2-(phenylmethyl)amino]propyl]-: This compound features a phenylmethyl group, making it less bulky compared to the diphenylpropyl derivative .
The uniqueness of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(3,3-diphenylpropylamino)propyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(18-20-12-14-23(26)15-13-20)25-17-16-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,19,24-26H,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZMYPDNAJXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517039 | |
Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-45-1 | |
Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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